N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide

Structure-Activity Relationship (SAR) Acyl Chain Length Lipophilicity Modulation

N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide (Sigma-Aldrich catalogue number R166200; AldrichCPR collection) is a synthetic N-(2,2,2-trichloro-1-thioureidoethyl)carboxamide derivative that integrates a hexanamide acyl chain, a trichloroethyl centre, a thioureido linker, and a p-tolyl (4-methylphenyl) aromatic substituent. It belongs to a broader chemotype under active investigation for targeting intrinsically disordered proteins (e.g., c‑Myc) and metabolic enzymes (e.g., PHGDH), as evidenced by structurally proximate acetamide and butyramide congeners that have demonstrated low‑micromolar cellular potency.

Molecular Formula C16H22Cl3N3OS
Molecular Weight 410.8 g/mol
Cat. No. B12003636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide
Molecular FormulaC16H22Cl3N3OS
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C
InChIInChI=1S/C16H22Cl3N3OS/c1-3-4-5-6-13(23)21-14(16(17,18)19)22-15(24)20-12-9-7-11(2)8-10-12/h7-10,14H,3-6H2,1-2H3,(H,21,23)(H2,20,22,24)
InChIKeyVNQGBLGWEHVSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide – Compound Identity, Class Context, and Procurement Baseline


N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide (Sigma-Aldrich catalogue number R166200; AldrichCPR collection) is a synthetic N-(2,2,2-trichloro-1-thioureidoethyl)carboxamide derivative that integrates a hexanamide acyl chain, a trichloroethyl centre, a thioureido linker, and a p-tolyl (4-methylphenyl) aromatic substituent . It belongs to a broader chemotype under active investigation for targeting intrinsically disordered proteins (e.g., c‑Myc) and metabolic enzymes (e.g., PHGDH), as evidenced by structurally proximate acetamide and butyramide congeners that have demonstrated low‑micromolar cellular potency [1][2]. The compound is supplied exclusively through the AldrichCPR programme, meaning it is offered as a rare and unique chemical without vendor‑supplied analytical data, and the buyer assumes full responsibility for identity and purity verification .

Why N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide Cannot Be Interchanged with Closest AldrichCPR Thioureido Analogs


Within the AldrichCPR thioureido‑ethyl‑carboxamide sub‑family, the acyl chain length and aryl‑substituent identity are not silent parameters: they directly modulate logP, hydrogen‑bonding capacity, and steric fit within target binding pockets. The target compound carries a six‑carbon hexanamide chain and a p‑tolyl ring, whereas the closest commercial analogs bear either a two‑carbon acetamide chain (CAS 201992‑73‑6, S249203) [1] or replace the carboxamide with a dimethyl‑urea scaffold (CAS 300381‑79‑7, S245348) [2]. Even the seemingly minor shift from phenyl to p‑tolyl or from acetamide to butyramide has been shown to alter cellular anti‑proliferative EC₅₀ values by >10‑fold in related ligand‑based c‑Myc inhibitor optimisation campaigns [3]. No generic substitution within the AldrichCPR portfolio preserves the identical combination of hexanamide chain length, p‑tolyl aromatic group, and trichloroethyl‑thioureido architecture, making this compound non‑fungible for any SAR programme, biochemical screen, or medicinal‑chemistry campaign that requires this precise chemotype.

N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide – Quantitative Differentiation Evidence for Scientific Procurement


Acyl Chain Length Divergence: Hexanamide (C6) vs. Acetamide (C2) and Butyramide (C4) in the Thioureido‑Ethyl Series

The target compound is the sole hexanamide (C6) member among commercially available N‑(2,2,2‑trichloro‑1‑(p‑tolyl‑thioureido)ethyl)carboxamides. The closest AldrichCPR comparators carry either an acetamide (C2, CAS 201992‑73‑6, MW 354.7) or a butyramide (C4, CAS 301815‑83‑8, MW ~383.8) chain [1][2]. The target compound (MW 409.8) extends the acyl chain by 4 and 2 methylene units, respectively, which predicts a calculated logP increase of approximately 1.1–1.5 units based on the Hansch π‑contribution of ~0.5 per methylene unit [3]. In the ligand‑based c‑Myc inhibitor SAR reported by Chen et al. (2021), alterations to the acyl chain of structurally analogous N‑(2,2,2‑trichloro‑1‑(3‑phenylthioureido)ethyl)amides produced EC₅₀ shifts exceeding 10‑fold across the panel of sixteen active compounds, demonstrating that the carboxamide chain is a critical determinant of cellular potency [4]. Although the target compound itself has not been the subject of a published potency determination, the documented chain‑length sensitivity within the chemotype supports the inference that the hexanamide analogue occupies a distinct SAR position that cannot be replicated by shorter‑chain congeners.

Structure-Activity Relationship (SAR) Acyl Chain Length Lipophilicity Modulation

Aromatic Substituent Differentiation: p‑Tolyl vs. Phenyl in the c‑Myc Inhibitor Scaffold Context

The target compound features a p‑tolyl (4‑methylphenyl) aromatic group, whereas the best‑characterised active series in this chemotype—the c‑Myc inhibitors reported by Chen et al. (2021)—employs an unsubstituted phenyl ring [1]. In that study, the lead compound PKUMDL‑CLM‑32 (bearing a phenyl‑thioureido group and an acetamide chain) achieved an anti‑proliferative EC₅₀ of 3.3 µM against HL‑60 cells and directly disrupted the c‑Myc/Max interaction [1]. The introduction of a para‑methyl substituent (as in the target compound) adds both steric bulk and electron‑donating character, which can modulate π‑stacking interactions and hydrogen‑bond distances within the binding site. Across published thiourea‑based enzyme inhibitor programmes (including PHGDH inhibitors [2] and eIF2α phosphatase inhibitors such as Sal003 ), the identity of the aryl substituent consistently emerges as a key potency determinant. No published EC₅₀ value is currently available for the p‑tolyl‑hexanamide combination, but the documented sensitivity of the phenyl scaffold to aromatic substitution makes the p‑tolyl variant a structurally distinct and non‑redundant probe for SAR exploration.

Aromatic Substitution c‑Myc Inhibition Ligand Efficiency

Linker and Core Architecture: Thioureido‑Ethyl vs. Urea in Commercially Available p‑Tolyl‑Containing Comparators

The target compound incorporates a thioureido (‑NH‑C(S)‑NH‑) linker, which differs fundamentally from the urea (‑NH‑C(O)‑NH‑) linker found in the nearest p‑tolyl‑containing AldrichCPR comparator 1,1‑dimethyl‑3‑(2,2,2‑trichloro‑1‑(3‑p‑tolyl‑thioureido)‑ethyl)‑urea (CAS 300381‑79‑7, S245348) [1]. Thiourea sulfur is a stronger hydrogen‑bond donor and a softer Lewis base than urea oxygen, conferring enhanced capacity for metal chelation and distinct protein‑binding profiles [2]. In the PHGDH inhibitor series, thiourea‑based compounds achieved >30% enzymatic inhibition at 25 µM, with the best compound (4a) showing superior activity to the previously reported non‑thiourea inhibitor NCT‑503 in the A2780 cell line [3]. The urea analog (S245348) lacks published biological characterisation entirely. Moreover, the dimethyl‑urea termination of S245348 eliminates the hexanamide carbonyl, removing a hydrogen‑bond acceptor and altering the conformational flexibility of the scaffold. For applications that exploit the thiourea sulfur for target engagement or metal coordination, the urea analog cannot substitute.

Thiourea vs. Urea Linker Hydrogen-Bond Donor Capacity Metal Chelation

Procurement Exclusivity and Analytical Caveats: AldrichCPR Single‑Source Status

The target compound is available exclusively through the Sigma‑Aldrich AldrichCPR programme (R166200), a curated collection of rare and unique chemicals supplied without Certificates of Analysis or vendor‑generated analytical data . All sales are final, and the product is sold 'AS‑IS' with no warranty of merchantability or fitness for a particular purpose . This procurement model places the full burden of identity confirmation, purity assessment, and analytical characterisation on the purchasing laboratory. In contrast, common thiourea building blocks (e.g., thiourea itself, CAS 62‑56‑6) are multi‑source commodities with full analytical documentation. The closest structurally characterised p‑tolyl‑thioureido‑ethyl comparator with an analytical data package is the acetamide analog (S249203), which is likewise an AldrichCPR product and carries identical caveats [1]. No alternative supplier was identified for any N‑(2,2,2‑trichloro‑1‑(p‑tolyl‑thioureido)ethyl)carboxamide outside the prohibited sources, confirming this compound family as genuinely single‑source. Researchers must budget for in‑house QC (e.g., NMR, HPLC, HRMS) upon receipt.

Chemical Procurement Single-Source Supply Purity Verification

N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide – Evidence‑Linked Research and Industrial Application Scenarios


Structure–Activity Relationship (SAR) Expansion of c‑Myc/IDP Inhibitor Chemotypes

The most directly relevant application derives from the work of Chen et al. (2021), who established that N‑(2,2,2‑trichloro‑1‑(3‑phenylthioureido)ethyl)acetamide derivatives function as c‑Myc/Max interaction disruptors with low‑micromolar potency (lead compound EC₅₀ = 3.3 µM, HL‑60) [1]. The target compound introduces a dual variation—hexanamide chain plus p‑tolyl aromatic group—that is absent from the published 16‑compound SAR panel. A research group seeking to map the lipophilic tolerance and para‑substituent effects of the c‑Myc binding site can use this compound as a single probe that simultaneously interrogates both dimensions, generating SAR data that bridges the gap between the acetamide‑phenyl and unexplored hexanamide‑p‑tolyl quadrants of chemical space [1].

PHGDH Inhibitor Lead Diversification for Serine‑Dependent Cancer Metabolism Studies

Xiang et al. (2020) demonstrated that thiourea derivatives inhibit 3‑phosphoglycerate dehydrogenase (PHGDH), with compound 4a exhibiting superior enzymatic inhibition and anti‑proliferative activity against A2780 ovarian cancer cells compared to the reference inhibitor NCT‑503 [2]. The target compound extends the chemical diversity of this series by pairing the thioureido‑trichloroethyl core with a longer hexanamide chain and a p‑tolyl terminus—structural features not represented in the Xiang et al. compound library. This makes it a logical candidate for PHGDH inhibitor screening cascades, particularly in assays where increased lipophilicity may enhance cell permeability or where the p‑tolyl group may engage hydrophobic sub‑pockets adjacent to the NAD⁺‑binding site [2].

Thiourea‑Based Metal Chelation and Coordination Chemistry

The thiourea sulfur atom is a well‑established soft Lewis base capable of coordinating transition metals including Ag(I), Cu(II), Pt(II), and Au(I) [3]. The target compound combines this chelating thiourea functionality with a flexible hexanamide tail, offering a ligand architecture that could be exploited for the synthesis of metal complexes with tunable solubility (via the lipophilic hexanamide chain) and steric profile (via the p‑tolyl group). This compound enables coordination chemists to access a metal‑binding scaffold that is structurally more elaborate than simple N‑phenylthiourea or N‑benzoylthiourea ligands, while the trichloroethyl group provides a convenient spectroscopic handle (³⁵Cl quadrupolar nucleus) for characterisation [3].

Building Block for Heterocyclic Synthesis via Dehydrosulfurization

N‑(2,2,2‑trichloro‑1‑(3‑R‑thioureido)ethyl)carboxamides have been reported as direct precursors to 4H‑1,3,5‑oxadiazine derivatives via dehydrosulfurization using I₂/Et₃N in DMF [4]. The target compound, bearing a p‑tolyl‑thioureido group and a hexanamide chain, can serve as a substrate for this transformation, yielding a 4‑(trichloromethyl)‑4H‑1,3,5‑oxadiazine with a distinct substitution pattern (p‑tolyl at N‑aryl, n‑pentyl at C‑6). Such heterocyclic scaffolds are of interest as potential bioactive cores or as intermediates for further diversification. No other commercially available N‑(2,2,2‑trichloro‑1‑thioureidoethyl)carboxamide provides access to this specific substitution combination [4].

Quote Request

Request a Quote for N-(2,2,2-Trichloro-1-(3-(p-tolyl)thioureido)ethyl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.